
MG-132
概要
準備方法
合成経路および反応条件
MG-132の合成には、3つのロイシン残基のカップリングに続いてベンジルオキシカルボニル基の導入が含まれます。反応は通常、ロイシンのアミノ基をベンジルオキシカルボニル基で保護することから始まります。続いて、保護されたロイシンを、ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して別のロイシン残基とカップリングさせます。このプロセスを繰り返して、3番目のロイシン残基を添加します。 最後に、アルデヒド基が末端のロイシン残基に導入されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、自動ペプチド合成機と、高性能液体クロマトグラフィー(HPLC)などの大規模精製技術の使用が含まれ、化合物の純度と収率が保証されます .
化学反応の分析
反応の種類
MG-132は主に、ペプチドアルデヒドに典型的な反応を起こします。これらには以下が含まれます。
酸化: this compoundは酸化されて対応するカルボン酸を形成します。
還元: this compoundの還元はアルコールの形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
主な生成物
酸化: カルボン酸。
還元: アルコール。
置換: シッフ塩基とチオアセタール.
科学的研究の応用
MG132, a peptide aldehyde proteasome inhibitor, serves as a widely utilized tool in proteasome biology, facilitating the identification of therapeutic targets and the creation of therapeutic strategies . It functions primarily as a transition-state inhibitor, notably exhibiting chymotrypsin-like activity within the proteasome . Research indicates that MG132 can affect several types of cancer cells and can enhance the sensitivity of esophageal cancer cells to cisplatin .
Scientific Research Applications
In Vitro and In Vivo Studies: MG132 has demonstrated anticancer functions with cisplatin in human esophageal cancer EC9706 cells by promoting apoptosis and influencing cell signaling events . Exposure to MG132 led to a notable decrease in cell viability in a dose- and time-dependent manner, and it markedly inhibited tumor growth in the EC9706 xenograft model .
Enhancement of Apoptosis: MG132 significantly enhanced cisplatin-induced apoptosis, activating caspase-3 and -8, while also downregulating NF-κB, a key factor in cell apoptosis . It can also significantly enhance the sensitivity of esophageal cancer cells to cisplatin and effectively improve the rate of cell apoptosis by inhibiting the activation of NF-κB, potentiating the expression levels of apoptosis-related protein caspase-8 and -3 .
Induction of Death Receptor 5 (DR5): MG132 induces DR5 expression through CHOP up-regulation . MG132 increased DR5 protein in a dose-dependent manner, and DR5 mRNA was also remarkably increased by MG132 treatment . These results indicated that MG132 up-regulates DR5 expression at an mRNA and protein level in DU145 cells .
Reversal of Multidrug Resistance: MG-132 has been identified to be effective against multidrug resistance (MDR) in several types . this compound was also found to downregulate the expression of P-gp at the mRNA and protein levels .
Additional Cancer Research MG132 can be used to treat several types of cancer and can enhance ROS generation, inhibit cell proliferation and promote cell apoptosis in different types of cancer . MG132 reduced OSCC cell viability in a dose-dependent manner, thus supporting its direct anti-cancer effect on OSCC . MG132 could also significantly downregulate MCM5 in OSCC cells, thus suggesting that MG132 could inhibit CDDP resistance .
Oxidative Stress-Induced Damage: MG132 can have effects on oxidative stress-induced cardiovascular and renal damage . When cells are exposed to MG132, it will reduce degradation of ubiquitin-conjugated Nrf2 by inhibiting activity of the .
作用機序
MG-132は、ユビキチン化タンパク質を分解するタンパク質複合体であるプロテアソームを阻害することで作用します。プロテアソームの活性部位に結合し、標的タンパク質の分解を防ぎます。この阻害により、これらのタンパク質が蓄積し、アポトーシスなどのさまざまな細胞応答を引き起こす可能性があります。 This compoundは、アポトーシスの開始に関与するc-Jun N末端キナーゼ(JNK1)も活性化します .
類似化合物との比較
類似化合物
- Cbz-leu-leu-norvalinal (MG115)
- Acetyl-leu-leu-norleucinal (ALLN)
比較
MG-132は、プロテアソームに対する高い効力と可逆的な阻害によりユニークです。MG115やALLNとは異なり、this compoundは幅広い用途を持ち、研究でより一般的に使用されています。 プロテアソームと特定のリソソームシステインプロテアーゼの両方を阻害する能力により、タンパク質分解経路を研究するための汎用性の高いツールとなっています .
生物活性
MG-132, a potent proteasome inhibitor, has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and cellular stress responses. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on apoptosis, and implications in therapeutic contexts.
This compound primarily functions as an inhibitor of the 26S proteasome, which is crucial for protein degradation and regulation of cellular homeostasis. By inhibiting this proteasome activity, this compound disrupts the degradation of regulatory proteins, leading to various downstream effects:
- Nrf2 Activation : this compound stabilizes Nrf2 by preventing its degradation via the ubiquitin-proteasome system (UPS), enhancing the antioxidant response in cells. This activation is dose-dependent; low doses improve cellular fitness while high doses can induce apoptosis due to oxidative stress .
-
Induction of Apoptosis : In various cancer cell lines, this compound has been shown to induce apoptosis through multiple pathways:
- Caspase Activation : Studies indicate that this compound activates caspases (3, 7, and 9) leading to apoptosis in human malignant pleural mesothelioma (MPM) cells. The compound triggers mitochondrial release of pro-apoptotic factors such as Smac/DIABLO and Cytochrome c .
- Cell Cycle Arrest : this compound treatment results in G2/M phase arrest and increases sub-G0/G1 populations indicative of apoptotic cells .
Effects on Cancer Cells
This compound has demonstrated significant anticancer properties across various studies:
Case Studies
- Malignant Pleural Mesothelioma : In a study involving two human MPM cell lines (NCI-H2052 and NCI-H2452), treatment with this compound resulted in significant apoptotic responses at concentrations as low as 0.25 µM. The study highlighted the compound's ability to inhibit cell proliferation and induce caspase-dependent apoptosis .
- C6 Glioma Cells : Another investigation reported that this compound inhibited C6 glioma cell proliferation with an IC50 value of 18.5 µM after 24 hours. The compound also increased reactive oxygen species (ROS) levels significantly, suggesting a link between proteasome inhibition and oxidative stress-induced apoptosis .
Other Biological Activities
Beyond its role in cancer therapy, this compound exhibits various other biological activities:
- Neurite Outgrowth : In PC12 cells, this compound has been shown to promote neurite outgrowth, indicating potential neuroprotective effects .
- Effects on Schistosoma Parasites : Research indicates that this compound affects gene expression in Schistosoma parasites, with significant upregulation of proteasome genes while downregulating others associated with chaperone assembly and maturation .
特性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042639 | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-82-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MG 132 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MG-132 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (S)-MG132?
A1: (S)-MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome complex, effectively blocking its proteolytic function. [, , , ]
Q2: How does (S)-MG132 interact with the proteasome?
A2: (S)-MG132 acts as a peptide aldehyde, forming a morpholine adduct with the threonine residue in the active site of the proteasome's β5 subunit. This interaction prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation within the cell. [, ]
Q3: What are the downstream consequences of proteasome inhibition by (S)-MG132?
A3: Proteasome inhibition by (S)-MG132 disrupts various cellular processes, including:
- Cell Cycle Arrest: (S)-MG132 can arrest the cell cycle at different phases, particularly G2/M, by interfering with the degradation of cyclins and other cell cycle regulators. [, , , ]
- Apoptosis Induction: (S)-MG132 can induce apoptosis through multiple pathways, including the accumulation of pro-apoptotic proteins, activation of caspases, and disruption of the balance between pro- and anti-apoptotic factors. [, , , , ]
- Induction of Endoplasmic Reticulum (ER) Stress: Blocking the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response and potentially contributing to cell death. [, ]
- Modulation of Signaling Pathways: (S)-MG132 can influence various signaling pathways, such as NF-κB and AKT, impacting cell survival, proliferation, and inflammatory responses. [, , , ]
Q4: What is the molecular formula and weight of (S)-MG132?
A4: The molecular formula of (S)-MG132 is C26H41N3O5, and its molecular weight is 475.6 g/mol.
Q5: Is there any spectroscopic data available for (S)-MG132?
A5: Spectroscopic data, such as NMR and Mass Spectrometry, are crucial for confirming the structure and purity of synthesized (S)-MG132. While the provided research articles don’t delve into detailed spectroscopic characterization, such data is readily available in chemical databases and publications focusing on the synthesis and characterization of (S)-MG132.
Q6: How stable is (S)-MG132 under various conditions?
A6: While (S)-MG132 is widely used in research, its stability under various conditions, such as different temperatures, pH levels, and in the presence of light or oxidizing agents, needs to be carefully considered for specific experimental setups and applications.
Q7: Are there any known compatibility issues with (S)-MG132 and common laboratory materials or reagents?
A7: Information regarding material compatibility with (S)-MG132, such as its interaction with specific solvents, plastics, or other reagents, is essential to prevent experimental artifacts and ensure accurate results. Researchers should refer to the compound's safety data sheet and consult relevant literature for compatibility information.
Q8: Does (S)-MG132 possess any catalytic properties?
A8: (S)-MG132 is primarily known for its inhibitory properties rather than catalytic activity. It functions by blocking the catalytic activity of the proteasome.
Q9: What are the main applications of (S)-MG132 in research?
A9: (S)-MG132 is widely used in research to:
- Investigate the ubiquitin-proteasome system (UPS): (S)-MG132 helps elucidate the roles of the UPS in various cellular processes by inhibiting proteasomal degradation. [, , ]
- Study apoptosis: (S)-MG132 can induce apoptosis in various cell types, making it valuable for investigating apoptotic pathways and identifying potential therapeutic targets for cancer and other diseases. [, , , ]
- Explore the effects of protein accumulation: (S)-MG132 allows researchers to study the consequences of accumulating specific proteins that are normally degraded by the proteasome, providing insights into their functions and potential roles in disease. [, , ]
- Enhance gene transduction: (S)-MG132 has shown promise in increasing the efficiency of gene delivery by viral vectors, potentially improving gene therapy approaches. []
Q10: Have any computational studies been conducted on (S)-MG132?
A10: Computational studies, including molecular docking simulations, molecular dynamics, and pharmacophore modeling, are essential for understanding the interaction of (S)-MG132 with the proteasome, predicting its binding affinity, and designing more potent and selective inhibitors.
Q11: Are there any quantitative structure-activity relationship (QSAR) models available for (S)-MG132 and its analogs?
A11: QSAR models correlate structural features of (S)-MG132 and its analogs with their biological activity. These models help predict the activity of new derivatives and guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.
Q12: How do structural modifications of (S)-MG132 affect its activity?
A12: Modifications to the peptide backbone, the aldehyde warhead, or the P1, P2, and P3 residues of (S)-MG132 can significantly influence its potency, selectivity for different proteasomal subunits, and overall pharmacological profile.
Q13: Can you provide examples of (S)-MG132 analogs and their activity differences?
A13: While the provided research focuses primarily on (S)-MG132, numerous analogs have been synthesized and investigated. Exploring their activity differences and structure-activity relationships is crucial for developing more effective therapeutic agents.
Q14: What are the challenges in formulating (S)-MG132 for therapeutic use?
A14: (S)-MG132's inherent properties, such as limited aqueous solubility and potential instability under physiological conditions, pose challenges for its formulation and delivery.
Q15: What strategies can be employed to improve the stability and solubility of (S)-MG132?
A15: Various formulation approaches, including the use of nanoparticles, liposomes, cyclodextrins, or prodrugs, can enhance the stability, solubility, and bioavailability of (S)-MG132.
Q16: How can risks associated with (S)-MG132 be minimized during research?
A16: Proper laboratory practices, including using appropriate personal protective equipment, working in well-ventilated areas, and following established waste disposal procedures, are essential for minimizing risks.
Q17: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-MG132?
A17: While (S)-MG132 is not a clinically approved drug, understanding its PK/PD properties, including its ADME profile, is crucial for evaluating its potential therapeutic applications.
Q18: How does the in vivo activity of (S)-MG132 translate to its efficacy?
A18: (S)-MG132's in vivo activity, including its target engagement, tissue distribution, and clearance rate, directly impacts its efficacy in animal models and potential clinical settings.
Q19: What cell-based assays are commonly used to study the effects of (S)-MG132?
A19: Researchers employ various cell-based assays, including:
- Proliferation assays (e.g., MTT, CCK-8): These assays assess the effect of (S)-MG132 on cell viability and proliferation. [, , , ]
- Apoptosis assays (e.g., Annexin V staining, TUNEL assay): These methods detect and quantify apoptotic cells induced by (S)-MG132 treatment. [, , , ]
- Cell cycle analysis (e.g., flow cytometry): This technique determines the distribution of cells in different cell cycle phases upon (S)-MG132 treatment. [, , ]
- Western blotting and PCR: These molecular biology techniques assess changes in protein and gene expression levels in response to (S)-MG132. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。